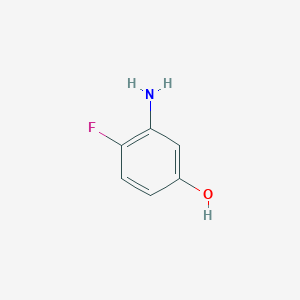

3-Amino-4-fluorophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCSFNNTQGRAKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542795 | |

| Record name | 3-Amino-4-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62257-16-3 | |

| Record name | 3-Amino-4-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62257-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-4-fluorophenol: Properties, Synthesis, and Applications

Abstract

3-Amino-4-fluorophenol (CAS No. 62257-16-3) is a strategically important fluorinated aromatic compound, serving as a versatile building block in numerous synthetic applications. Its unique trifunctional structure—comprising an amine, a hydroxyl group, and a fluorine atom on a benzene ring—imparts distinct chemical reactivity and physical properties.[1] This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, established synthesis protocols, spectroscopic signature, and key applications in the pharmaceutical, electronics, and agrochemical industries. The content is tailored for researchers, chemists, and professionals in drug development seeking a deeper understanding of this pivotal chemical intermediate.

Core Chemical Identity and Physicochemical Properties

This compound is a light tan crystalline powder.[2][3] The strategic placement of the electron-donating amino (-NH2) and hydroxyl (-OH) groups, along with the electron-withdrawing fluorine (-F) atom, creates a unique electronic environment on the aromatic ring, influencing its reactivity and intermolecular interactions.

Fundamental Properties

A summary of the core identifying and physical properties of this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 62257-16-3 | [4][5] |

| Molecular Formula | C₆H₆FNO | [3][4][5] |

| Molecular Weight | 127.12 g/mol | [3][4][5] |

| Appearance | Light tan crystalline powder | [2][3] |

| Melting Point | 141-143 °C | [2][3] |

| Boiling Point | 269.3 ± 20.0 °C (Predicted) | [2][3] |

| Density | 1.347 ± 0.06 g/cm³ (Predicted) | [2][3] |

| pKa | 10.03 ± 0.18 (Predicted) | [2][3] |

| SMILES | C1=CC(=C(C=C1O)N)F | [4] |

| InChIKey | VJCSFNNTQGRAKH-UHFFFAOYSA-N | [2] |

Molecular Structure

The molecular structure of this compound is fundamental to its reactivity. The ortho-positioning of the amino and fluoro groups, and the meta-positioning of the hydroxyl group relative to the amino group, are key features.

Caption: Workflow for spectroscopic structure elucidation.

Synthesis Pathways and Chemical Reactivity

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. [1]

Representative Synthesis Protocol

Several synthetic routes have been developed. One common approach involves the reduction of a nitrophenol precursor. A documented method involves the following key transformation:

-

Starting Material: 2-bromo-4-fluoro-5-nitrophenol or a related derivative.

-

Reduction of Nitro Group: The nitro group (-NO₂) is selectively reduced to an amino group (-NH₂). A common method for this is catalytic hydrogenation or using reducing agents like zinc powder in an acidic or basic medium. [2][6]3. Purification: The crude product is purified, often through recrystallization from a suitable solvent like ethanol, to yield the final high-purity this compound. [2][6] Another reported pathway starts with 2,4-dichloronitrobenzene, which undergoes a series of reactions including fluorination, methoxylation, demethylation, and finally reduction to obtain the target molecule. [7]

Caption: Generalized synthesis pathway via reduction.

Chemical Reactivity

The reactivity of this compound is dictated by its three functional groups:

-

Amino Group (-NH₂): This group is nucleophilic and can undergo standard reactions such as acylation, alkylation, and diazotization. It is a key handle for building more complex molecular scaffolds.

-

Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can participate in etherification and esterification reactions.

-

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution due to the electron-donating effects of the -NH₂ and -OH groups. The fluorine atom acts as a weak deactivator but is an ortho-, para- director. The positions ortho and para to the hydroxyl and amino groups are the most likely sites for substitution.

Applications in Research and Development

This compound is not an end-product but a crucial intermediate for creating high-value, complex molecules. [8]Its trifunctional nature makes it a sought-after building block. [1]

-

Pharmaceutical Intermediates: This is a primary application area. [1][8]The molecule's structure is incorporated into various pharmaceutical compounds, including those with potential antitumor and anti-inflammatory properties. [1][4]For example, it has been used in a practical synthetic route to Regorafenib, a multi-kinase inhibitor used in cancer therapy. [9]The introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. [10]* Electronic Chemicals: It serves as a precursor in the synthesis of advanced materials used in the electronics industry, such as components for liquid crystals and photoresists. [1][8]* Agrochemicals: The compound is used in the development of pesticides and herbicides. [7][8]For instance, it is an intermediate in the production of the insecticide Flufenoxuron. [7]

Caption: Role as a central building block in various industries.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed. [4]* H315: Causes skin irritation. [4]* H319: Causes serious eye irritation. [4]* H332: Harmful if inhaled. [4]* H335: May cause respiratory irritation. [4] The signal word is "Warning" and it is associated with the GHS07 pictogram (Exclamation mark).

Recommended Handling and Storage

-

Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves (P280), eye protection, and respiratory protection (P261). [4]Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a dry, dark place at room temperature (10°C - 25°C). [2][4]

Conclusion

This compound is a chemical intermediate of significant value, bridging basic chemical manufacturing with advanced applications in medicine, electronics, and agriculture. Its distinct physicochemical properties, governed by its amino, hydroxyl, and fluoro functional groups, provide a versatile platform for complex organic synthesis. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics is crucial for chemists and researchers aiming to leverage this potent building block for the development of next-generation materials and therapeutics.

References

-

Exploring the Synthesis and Applications of this compound in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]

-

Exploring the Synthesis Pathways of this compound (CAS: 62257-16-3). (2025, December 30). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]

-

This compound: A Versatile Pharmaceutical Intermediate for Advanced Synthesis. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]

-

A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

This compound, 25 g, CAS No. 62257-16-3 | Other Fine Chemicals - Carl ROTH. (n.d.). Carl ROTH. Retrieved January 12, 2026, from [Link]

-

Applications of fluorine-containing amino acids for drug design. (2020, January 15). PubMed. Retrieved January 12, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS#: 62257-16-3 [m.chemicalbook.com]

- 3. 62257-16-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 62257-16-3 | FA42957 | Biosynth [biosynth.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 62257-16-3 [m.chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Amino-4-fluorophenol CAS number 62257-16-3

An In-depth Technical Guide to 3-Amino-4-fluorophenol (CAS: 62257-16-3)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the compound's synthesis, physicochemical properties, reactivity, applications, and safety protocols, grounding all information in authoritative scientific data.

Introduction: A Versatile Fluorinated Building Block

This compound, with CAS number 62257-16-3, is a substituted aromatic compound featuring three key functional groups: an amine (-NH₂), a hydroxyl (-OH), and a fluorine (-F) atom. This unique combination imparts distinct reactivity and makes it a highly sought-after building block in various sectors of the chemical industry. The strategic placement of the fluorine atom, in particular, allows for the modulation of electronic properties, metabolic stability, and binding affinity when this moiety is incorporated into larger molecules—a principle of significant interest in medicinal chemistry[1].

Its primary utility lies in its role as a crucial intermediate for the synthesis of complex molecules. It is extensively used in the production of pharmaceuticals, advanced liquid crystal materials for the electronics industry, and specialized pesticides[2][3]. Researchers are actively exploring its derivatives for potential therapeutic benefits, including antitumor and anti-inflammatory properties[4]. The high purity and consistent quality of this compound are paramount for the success of these advanced synthesis applications[2].

Physicochemical & Structural Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in synthesis. The data below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 62257-16-3 | [4][5][6] |

| Molecular Formula | C₆H₆FNO | [4][5][6][7] |

| Molecular Weight | 127.12 g/mol | [4][5][6] |

| Appearance | Light tan or brown crystalline powder | [6][8] |

| Melting Point | 141-143 °C | [4][6] |

| Boiling Point | 269.3 ± 20.0 °C (Predicted) | [6] |

| Density | 1.347 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 10.03 ± 0.18 (Predicted) | [6] |

| SMILES | NC1=C(C=CC(=C1)O)F | [5][6] |

| InChIKey | VJCSFNNTQGRAKH-UHFFFAOYSA-N | [6][7] |

Synthesis Pathways and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control to achieve high purity and yield. Traditional routes often begin with substituted nitrobenzene or aniline derivatives and involve a sequence of nitration, reduction, and fluorination steps[9]. The efficiency of these routes is a constant focus for optimization to reduce byproducts and environmental impact[9].

Representative Synthesis Protocol

One established method involves the reduction of a nitrophenol precursor. The following protocol is based on a described synthesis using zinc powder for the reduction step[3].

Starting Material: 4-Fluoro-3-nitrophenol.

Core Reaction: Catalytic reduction of the nitro group to an amine.

Step-by-Step Methodology:

-

Setup: In a suitable reaction flask equipped with a stirrer and thermometer, add 4-Fluoro-3-nitrophenol and a solvent such as ethanol.

-

Reagent Addition: Create a slurry by adding water and zinc powder to the flask. The use of zinc powder in an aqueous or acidic medium is a classic and effective method for nitro group reduction.

-

Reaction Initiation: Heat the mixture to a controlled temperature (e.g., 60 °C)[3]. An exothermic reaction may occur, requiring careful temperature management.

-

Work-up: After the reaction is complete (monitored by TLC or HPLC), the mixture is cooled and filtered to remove the zinc oxide byproduct and any unreacted zinc.

-

Isolation: The pH of the filtrate is adjusted with acid (e.g., hydrochloric acid) to precipitate the product, as the aminophenol may be soluble in the basic conditions formed during the reaction[3].

-

Purification: The crude solid is collected by filtration. For final purity, recrystallization from a suitable solvent like ethanol is performed to yield the final product as a yellow or tan solid[3].

Synthesis Workflow Visualization

The following diagram illustrates a conceptual synthesis route starting from 2,4-dichloronitrobenzene, a common industrial precursor. This pathway involves nucleophilic aromatic substitution, methylation, nitration, reduction, and demethylation.

Caption: A conceptual multi-step synthesis of this compound.

Core Applications and Chemical Reactivity

The trifunctional nature of this compound makes it a versatile intermediate. The amine and hydroxyl groups provide reactive sites for a wide range of organic transformations, while the fluorine atom modulates the properties of the final products.

Pharmaceutical Synthesis

This compound is a key component in the synthesis of advanced medicinal compounds[2]. The incorporation of a fluorophenyl moiety is a well-established strategy in drug design to enhance metabolic stability and membrane permeability. Its derivatives are being investigated for various therapeutic activities.

-

Antitumor Activity: The structure is amenable to modification to create diverse compounds, some of which have shown potential antitumor properties[4].

-

Anti-inflammatory Agents: The compound is also used to produce drugs with anti-inflammatory effects, potentially by inhibiting prostaglandin synthesis[3][4].

Advanced Materials and Electronics

In the field of materials science, this compound serves as a precursor for high-performance materials.

-

Liquid Crystals: It is used in the synthesis of liquid crystal compounds, which are essential components of modern displays and optical devices[2].

-

Photoresist Chemicals: Its utility extends to the manufacturing of photoresist chemicals, critical for the photolithography processes in the semiconductor industry.

Agrochemicals

The compound is an important intermediate in the production of certain pesticides[2][10]. For example, it is a building block for Flufenoxuron, a benzoylurea-type insecticide[10].

Application Domain Overview

Caption: Key application areas for this compound.

Spectral Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques. While a comprehensive public database of spectra for this specific isomer is limited, the expected spectral features can be reliably predicted based on its structure and data from similar compounds[11][12][13][14][15][16].

-

¹H NMR: The proton NMR spectrum would show distinct signals for the three aromatic protons, with complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. Signals for the labile -OH and -NH₂ protons would also be present, typically as broad singlets.

-

¹³C NMR: The carbon spectrum would display six distinct signals for the aromatic carbons. The carbon directly attached to the fluorine atom (C4) and its adjacent carbons (C3 and C5) would show characteristic splitting (¹JCF, ²JCF, ³JCF coupling constants).

-

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful tool for characterization[17]. It would show a single resonance for the fluorine atom, with splitting due to coupling with adjacent aromatic protons.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands:

-

Broad O-H stretching band around 3300-3500 cm⁻¹.

-

N-H stretching for the primary amine, typically appearing as a doublet around 3300-3400 cm⁻¹.

-

Strong C-F stretching absorption in the 1100-1300 cm⁻¹ region.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion (M⁺) peak at m/z 127, corresponding to the molecular weight of the compound[5][6].

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. The information below is a summary derived from available Safety Data Sheets (SDS)[8][18].

GHS Hazard Classification

| Hazard Class | Hazard Statement | Pictogram |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled | GHS07 |

| Skin Irritation | H315: Causes skin irritation | GHS07 |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 |

| Aquatic Hazard (Chronic) | H412: Harmful to aquatic life with long lasting effects | None |

Table compiled from data in[4]. Note that the isomer 4-Amino-3-fluorophenol has additional classifications including potential carcinogenicity (H350)[18][19]. Users should always consult the specific SDS for the purchased material.

Recommended Safety Protocols

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat[8][18]. Avoid breathing dust and prevent contact with skin and eyes[18].

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[4][6][18]. Keep in a dark place, sealed from moisture and light[5][6].

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[18]. Avoid release to the environment.

Conclusion

This compound is a chemical intermediate of significant industrial and research importance. Its unique trifunctional structure provides a versatile platform for the synthesis of high-value products, from life-saving pharmaceuticals to advanced electronic materials. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential while ensuring operational safety. As research into fluorinated compounds continues to expand, the role of well-characterized building blocks like this compound will only grow in prominence.

References

- Ningbo Inno Pharmchem Co.,Ltd. (2025). Exploring the Synthesis Pathways of this compound (CAS: 62257-16-3).

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Synthesis and Applications of this compound in Modern Chemistry.

- Biosynth. (n.d.). This compound | 62257-16-3 | FA42957.

- ChemScene. (n.d.). 62257-16-3 | this compound.

- Chemical Supplier Platform. (2026). This compound: A Versatile Pharmaceutical Intermediate for Advanced Synthesis.

- ChemicalBook. (n.d.). 62257-16-3(this compound) Product Description.

- Guidechem. (n.d.). How can 3-fluoro-4-amino phenol be synthesized?.

- ChemicalBook. (n.d.). This compound Chemical Properties, Usage, Production.

- Sigma-Aldrich. (n.d.). This compound | 62257-16-3.

- ResearchGate. (n.d.). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib.

- Sigma-Aldrich. (n.d.). This compound | 62257-16-3.

- Carl ROTH. (n.d.). This compound, 25 g, CAS No. 62257-16-3.

- SpectraBase. (n.d.). This compound, methyl ether.

- Fisher Scientific. (2015). SAFETY DATA SHEET - 4-Amino-3-fluorophenol.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - this compound.

- ChemicalBook. (n.d.). This compound(62257-16-3) 1H NMR spectrum.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Amino-3-fluorophenol 399-95-1.

- Ningbo Inno Pharmchem Co.,Ltd. (2025). The Role of Fluorinated Amino Acids in Modern Drug Design.

- ChemicalBook. (2025). 4-Amino-3-fluorophenol - Safety Data Sheet.

- ACS Publications. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals.

- PubMed. (2020). Applications of fluorine-containing amino acids for drug design.

- Royal Society of Chemistry. (n.d.). Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol.

- National Institutes of Health (NIH). (n.d.). Hydration dynamics and IR spectroscopy of 4-fluorophenol.

- MDPI. (2022). Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices.

- PubChem. (n.d.). 3-Fluorophenol | C6H5FO | CID 9743.

- PubChemLite. (n.d.). This compound (C6H6FNO).

- PubChem. (n.d.). 4-Amino-3-fluorophenol | C6H6FNO | CID 2735919.

- PubChem. (n.d.). 2-Amino-4-fluorophenol | C6H6FNO | CID 2735917.

- National Institute of Standards and Technology (NIST). (n.d.). Phenol, 4-amino- - the NIST WebBook.

- PubChem. (n.d.). 4-Fluorophenol | C6H5FO | CID 9732.

- National Institutes of Health (NIH). (n.d.). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols.

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 62257-16-3 [m.chemicalbook.com]

- 4. This compound | 62257-16-3 | FA42957 | Biosynth [biosynth.com]

- 5. chemscene.com [chemscene.com]

- 6. 62257-16-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. PubChemLite - this compound (C6H6FNO) [pubchemlite.lcsb.uni.lu]

- 8. chemicalbook.com [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. Page loading... [wap.guidechem.com]

- 11. This compound(62257-16-3) 1H NMR [m.chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. Hydration dynamics and IR spectroscopy of 4-fluorophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. 3-Fluorophenol | C6H5FO | CID 9743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. 4-Amino-3-fluorophenol | C6H6FNO | CID 2735919 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 3-Amino-4-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-fluorophenol (CAS No: 62257-16-3), a substituted aromatic compound, is a key building block in the synthesis of advanced materials and pharmaceutical agents. Its unique molecular architecture, featuring an amino group, a hydroxyl group, and a fluorine atom on a benzene ring, imparts specific physicochemical characteristics that are critical for its application in drug discovery and materials science. This guide provides a comprehensive analysis of the core physical properties of this compound, offering a foundational understanding for its use in research and development. While experimental data for some properties remain elusive in publicly accessible literature, this document synthesizes available information, including predicted values and comparative data from analogous structures, to provide a robust technical profile.

Molecular Structure and Identification

The structural integrity and identity of a compound are the cornerstones of any scientific investigation. This compound is an organic molecule with the chemical formula C₆H₆FNO.[1]

| Identifier | Value | Source |

| CAS Number | 62257-16-3 | [1] |

| Molecular Formula | C₆H₆FNO | [2] |

| Molecular Weight | 127.12 g/mol | [2] |

| IUPAC Name | This compound | |

| Synonyms | 2-Fluoro-5-hydroxyaniline | [3] |

| InChI | InChI=1S/C6H6FNO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H,8H2 | [4] |

| InChIKey | VJCSFNNTQGRAKH-UHFFFAOYSA-N | [4] |

| SMILES | C1=CC(=C(C=C1O)N)F | [5] |

Physicochemical Properties

The physical state and thermodynamic properties of a compound dictate its handling, storage, and behavior in various experimental settings.

Physical State and Appearance

This compound is a solid at room temperature, typically appearing as a light tan or cream to brown crystalline powder.[4][6]

Melting and Boiling Points

The melting point is a critical indicator of purity. For this compound, the reported melting point is consistently in the range of 141-143 °C .[3][4]

The boiling point has been reported at reduced pressure as 136 °C at 20 mmHg .[7] A predicted boiling point at atmospheric pressure is approximately 269.3 °C .[3][4] The significant difference between the boiling point at reduced pressure and the predicted atmospheric boiling point underscores the compound's susceptibility to decomposition at elevated temperatures.

Acid-Base Properties (pKa)

The ionization state of a molecule at a given pH is governed by its pKa value(s). For this compound, which possesses both an acidic phenolic hydroxyl group and a basic amino group, understanding its pKa is crucial for applications in physiological environments.

The acid-base equilibrium of the phenolic group can be visualized as follows:

Caption: Acid-base equilibrium of the phenolic group of this compound.

An experimental determination of the pKa values would typically involve potentiometric titration or UV-Vis spectrophotometry, as outlined in the workflow below.

Caption: Experimental workflow for pKa determination.

Solubility

Quantitative solubility data for this compound in common laboratory solvents is not extensively documented. However, based on its structure—containing both polar (amino, hydroxyl) and nonpolar (fluorinated benzene ring) moieties—a degree of solubility in a range of solvents can be anticipated.

-

Polar Protic Solvents (e.g., water, ethanol): The presence of the amino and hydroxyl groups allows for hydrogen bonding, suggesting moderate solubility. The structurally similar 4-aminophenol is moderately soluble in alcohols and can be recrystallized from hot water.[8]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents are generally good at dissolving compounds with polar functional groups. 4-aminophenol is very soluble in DMSO.[8]

-

Nonpolar Solvents (e.g., toluene, hexane): Solubility is expected to be limited due to the polar nature of the amino and hydroxyl groups.

For drug development purposes, determining the aqueous solubility at physiological pH (e.g., in phosphate-buffered saline) is a critical step.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key parameter in predicting its pharmacokinetic properties (ADME). A predicted LogP value for this compound is 1.1135 .[2] This value suggests that the compound is moderately lipophilic.

Spectroscopic Properties

Spectroscopic data provides a fingerprint of a molecule, confirming its identity and providing insights into its electronic and vibrational structure. While a comprehensive set of experimentally obtained spectra for this compound is not available in public databases, the expected features can be inferred from its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the hydroxyl proton. The aromatic region would display complex splitting patterns due to coupling between the protons and with the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum would show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance, with its chemical shift providing information about the electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the presence of specific functional groups. Key expected vibrational bands for this compound include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

-

N-H stretch: Two sharp to medium bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-F stretch: A strong absorption in the region of 1200-1300 cm⁻¹.

-

C=C stretch (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-O stretch: A band in the 1200-1260 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (127.12). High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition. Fragmentation patterns would likely involve the loss of small neutral molecules such as CO or HCN.

Storage and Stability

For maintaining the integrity of this compound, proper storage is essential. It is recommended to store the compound in a cool, dry, and dark place, with some suppliers suggesting temperatures between 10°C and 25°C in a well-sealed container.[1] The presence of the phenol and aniline moieties suggests a potential sensitivity to oxidation, especially in the presence of light and air.

Conclusion

This compound is a valuable chemical intermediate with a distinct set of physical properties. This guide has synthesized the available data to provide a comprehensive technical overview. While key experimental values for properties such as pKa and solubility are yet to be widely reported, the provided information, including reliable melting point data and well-founded predictions, serves as a crucial resource for scientists and researchers. Further experimental characterization of this compound would be of significant benefit to the scientific community, particularly for its applications in medicinal chemistry and materials science.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of this compound in Modern Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound, methyl ether. Retrieved from [Link]

-

The Royal Society of Chemistry. (2020). S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H6FNO). Retrieved from [Link]

- Google Patents. (n.d.). CN101519357A - Method for preparing this compound.

-

Carl ROTH. (n.d.). This compound, 25 g, CAS No. 62257-16-3. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring the Synthesis Pathways of this compound (CAS: 62257-16-3). Retrieved from [Link]

-

ACS Publications. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Retrieved from [Link]

-

Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421-6427. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0245818). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Hydration dynamics and IR spectroscopy of 4-fluorophenol. Retrieved from [Link]

-

MDPI. (2022). Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluorophenol. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169). Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-3-fluorophenol. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

Sources

- 1. This compound | 62257-16-3 | FA42957 | Biosynth [biosynth.com]

- 2. chemscene.com [chemscene.com]

- 3. 62257-16-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound CAS#: 62257-16-3 [m.chemicalbook.com]

- 5. PubChemLite - this compound (C6H6FNO) [pubchemlite.lcsb.uni.lu]

- 6. H26084.MD [thermofisher.com]

- 7. This compound | 62257-16-3 [m.chemicalbook.com]

- 8. 4-Aminophenol - Wikipedia [en.wikipedia.org]

3-Amino-4-fluorophenol molecular weight and formula

An In-depth Technical Guide to 3-Amino-4-fluorophenol

Introduction

This compound is a specialized organic compound that serves as a crucial building block in various advanced chemical syntheses.[1][2] Its unique molecular structure, which incorporates an amine group, a hydroxyl group, and a fluorine atom on a benzene ring, imparts distinct reactivity and properties.[1] This makes it a highly sought-after intermediate in the development of pharmaceuticals, electronic materials, and agrochemicals.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, tailored for professionals in research and development.

Core Molecular and Physical Properties

This compound is a light tan crystalline powder at room temperature.[3][4] Its fundamental properties are critical for its use in precise chemical manufacturing and are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₆FNO | [3][5][6] |

| Molecular Weight | 127.12 g/mol | [3][5][6] |

| CAS Number | 62257-16-3 | [5][6] |

| Melting Point | 141-143 °C | [3][6][7] |

| Boiling Point | 269.3 ± 20.0 °C (Predicted) | [3][7] |

| Density | 1.347 ± 0.06 g/cm³ (Predicted) | [3][7] |

| InChIKey | VJCSFNNTQGRAKH-UHFFFAOYSA-N | [3] |

| SMILES | NC1=C(C=CC(=C1)O)F | [5] |

Synthesis Pathways and Methodologies

The synthesis of this compound is a multi-step process that demands careful control to achieve high purity and yield.[1] Traditional methods often begin with substituted aniline or phenol derivatives and involve key chemical transformations such as nitration, reduction, and fluorination. The optimization of these routes is a continuous focus for manufacturers to enhance efficiency, lower costs, and reduce environmental impact.

One established synthesis route involves the reduction of an intermediate like 4-Fluoro-3-nitrophenol.[7] An alternative pathway starts from 3-acetamido-4-fluoroaniline, which undergoes diazotization to form the phenol, followed by deprotection.

Experimental Protocol: Synthesis via Reduction

This protocol outlines a general method for the synthesis of this compound from a nitrophenol precursor.

Objective: To synthesize this compound through the reduction of 2-bromo-4-fluoro-5-amino-benzene oxygen ethyl formate.

Materials:

-

2-bromo-4-fluoro-5-amino-benzene oxygen ethyl formate

-

Zinc powder

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, 30%)

-

Water

-

Ethanol

-

5L reaction flask

Procedure:

-

Initial Setup: Add 450 ml of water to the 5L reaction flask.

-

Addition of Reactants: Add 708.5g (10.9 mol) of zinc powder and 303g (1.09 mol) of 2-bromo-4-fluoro-5-amino-benzene oxygen ethyl formate to the flask and mix.[4]

-

Initiating the Reaction: While maintaining the temperature at 45 °C, slowly drip in a solution made from 218g (5.45 mol) of sodium hydroxide dissolved in 1500 ml of water.[4]

-

Heating and Incubation: After the addition is complete, heat the mixture to 60 °C and let it react for 4 hours with continuous stirring.[4]

-

Isolation of Product: Once the reaction is complete, cool the mixture and perform suction filtration.[4]

-

Precipitation: To the filtrate, add 406g (3.33 mol) of 30% hydrochloric acid to precipitate the product.[4]

-

Purification: Filter the resulting brown solid. Recrystallize the solid using ethanol.

-

Final Product: Dry the purified product to obtain yellow solid this compound. A molar yield of 85% has been reported for this method.[4]

Industrial and Research Applications

The unique arrangement of functional groups makes this compound a versatile intermediate in several high-tech industries.

-

Pharmaceutical Intermediate: It is a pivotal component in the synthesis of various pharmaceutical compounds.[1][2] Its structure allows for modifications to create diverse molecules with potential therapeutic benefits, including antitumor and anti-inflammatory properties.[1][6] The incorporation of fluorine is a common strategy in modern drug design to enhance metabolic stability and binding affinity.[8]

-

Electronic Chemicals: The compound serves as a precursor in the manufacture of advanced materials for the electronics industry, such as components for liquid crystals and photoresist chemicals.[1][2]

-

Agrochemicals: It is used in the production of pesticides, contributing to the development of modern crop protection solutions.[2][9]

-

Organic Synthesis: Beyond specific applications, it is a valuable building block for creating more complex molecules in broader organic synthesis research.[2]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. It is classified as harmful if swallowed and may cause an allergic skin reaction.[10]

Hazard Identification:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H350 (May cause cancer), H411 (Toxic to aquatic life with long lasting effects).[10]

Recommended Safety Protocols:

-

Handling: Use only under a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[11][12] Wash hands and any exposed skin thoroughly after handling.[11] Avoid breathing dust and prevent its formation.[11]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[11][12] Keep in a dark place, sealed, at room temperature.[3][7] Some suppliers recommend refrigerated storage.[11]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[11] If swallowed, call a poison center or physician.[11] For eye contact, rinse immediately with plenty of water for at least 15 minutes.[11]

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of this compound (CAS: 62257-16-3). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of this compound in Modern Chemistry. [Link]

-

Carl ROTH. This compound, 25 g, CAS No. 62257-16-3. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Pharmaceutical Intermediate for Advanced Synthesis. [Link]

-

PubChem. 4-Amino-3-fluorophenol | C6H6FNO | CID 2735919. [Link]

-

ResearchGate. A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. [Link]

-

Chemdad. This compound. [Link]

-

PubChemLite. This compound (C6H6FNO). [Link]

-

PubMed. Applications of fluorine-containing amino acids for drug design. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 62257-16-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound CAS#: 62257-16-3 [m.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 62257-16-3 | FA42957 | Biosynth [biosynth.com]

- 7. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. guidechem.com [guidechem.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Amino-4-fluorophenol: Structure, Synthesis, and Application

This guide provides a comprehensive technical overview of 3-Amino-4-fluorophenol (CAS No. 62257-16-3), a critical fluorinated building block for professionals in pharmaceutical research, drug development, and materials science. We will delve into its fundamental structure, validated synthesis pathways, analytical characterization, and key applications, grounding the discussion in established scientific principles and field-proven insights.

Introduction: The Strategic Importance of Fluorinated Phenols

This compound is a substituted aromatic compound featuring three key functional groups on a benzene ring: a hydroxyl (-OH) group, an amino (-NH2) group, and a fluorine (-F) atom. The specific arrangement of these groups dictates its unique reactivity and makes it a highly valuable intermediate in organic synthesis.[1] The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, often used to enhance metabolic stability, binding affinity, and lipophilicity.[2][3] This guide will explore the core attributes of this molecule, providing the technical foundation necessary for its effective utilization in research and development.

Part 1: Core Molecular Structure and Physicochemical Properties

The identity and utility of this compound are fundamentally derived from its chemical structure. The ortho-positioning of the fluorine atom relative to the amino group, and meta- to the hydroxyl group, creates a distinct electronic and steric environment that influences its reactivity in subsequent synthetic transformations.

Chemical Structure

The structure consists of a phenol ring substituted with an amino group at position 3 and a fluorine atom at position 4.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

A clear understanding of a compound's physical properties is paramount for its handling, reaction setup, and purification. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 62257-16-3 | [4][5][6] |

| Molecular Formula | C₆H₆FNO | [5][6][7] |

| Molecular Weight | 127.12 g/mol | [5][6] |

| Appearance | Light tan crystalline powder | [4] |

| Melting Point | 141-143 °C | [4][5] |

| Boiling Point (Predicted) | 269.3 ± 20.0 °C | [4] |

| Density (Predicted) | 1.347 ± 0.06 g/cm³ | [4] |

| SMILES | NC1=C(F)C=C(O)C=C1 | [6][7] |

| InChI Key | VJCSFNNTQGRAKH-UHFFFAOYSA-N | [7] |

Part 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control to ensure high purity and yield, which are critical for its use in pharmaceutical applications.[8] Common strategies often begin with readily available substituted nitrobenzene or aniline derivatives.

Exemplary Synthesis Pathway

One established method involves the strategic modification of a fluorinated aniline precursor. This approach provides excellent regiochemical control, which is essential to avoid the formation of undesired isomers.

Caption: A representative synthesis workflow for this compound.

Detailed Protocol and Mechanistic Rationale

The following protocol is based on a common literature method starting from 3-acetamido-4-fluoroaniline.[8]

Protocol: Synthesis of this compound

-

Acetamide Protection: The starting material, 3-amino-4-fluorotoluene, is first protected as an acetamide. Causality: The acetamide group is a robust protecting group for the amine, preventing it from reacting during the subsequent diazotization step. This ensures the reaction proceeds at the intended site.

-

Diazotization: The protected aniline is dissolved in an aqueous solution of a strong acid (e.g., sulfuric acid). The solution is cooled, typically to 0-5 °C, and a solution of sodium nitrite (NaNO₂) is added dropwise. Causality: The cold temperature is critical to prevent the highly reactive diazonium salt intermediate from decomposing prematurely. The strong acid protonates nitrous acid, forming the nitrosonium ion (NO+), the electrophile that reacts with the amine.

-

Hydrolysis (Phenolic Synthesis): The resulting diazonium salt solution is then carefully heated. The diazonium group (-N₂⁺) is an excellent leaving group and is displaced by water in a nucleophilic aromatic substitution reaction (SₙAr) to form the hydroxyl group. Causality: This is a classic and reliable method for converting an aromatic amine to a phenol. The evolution of nitrogen gas (N₂) drives the reaction to completion.

-

Deprotection: The acetamide protecting group is removed by hydrolysis under acidic or basic conditions to yield the final this compound. Causality: This final step unmasks the free amino group, yielding the target molecule.

-

Purification: The crude product is purified, typically by recrystallization or column chromatography, to achieve the high purity required for pharmaceutical applications.[5]

Part 3: Analytical Characterization and Quality Control

Confirming the identity and purity of this compound is a non-negotiable step in any research or manufacturing process. A combination of spectroscopic and chromatographic techniques is employed for comprehensive quality control.

Analytical Workflow

A standard workflow ensures that each batch of the compound meets the required specifications before use.

Caption: Quality control workflow for this compound.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the number and environment of protons on the aromatic ring. ¹⁹F NMR is particularly crucial for verifying the presence and location of the fluorine atom, while ¹³C NMR confirms the carbon skeleton. Spectroscopic data for this compound is available in chemical databases.[9]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse method for determining purity.[10] A reversed-phase C18 column with a mobile phase of acetonitrile and water is typically effective. The method allows for the quantification of the main peak against any impurities, ensuring the material meets stringent purity requirements (e.g., >98%).[6]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the key functional groups. Characteristic peaks for the O-H stretch of the phenol, N-H stretches of the amine, and the C-F stretch will be present.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound (127.12 g/mol ), providing definitive evidence of the compound's identity.[5][6]

Part 4: Applications in Drug Discovery and Materials Science

The unique structure of this compound makes it a valuable precursor in several high-value applications.

-

Pharmaceutical Intermediate: This is its most significant application.[11] The molecule serves as a key building block for synthesizing more complex active pharmaceutical ingredients (APIs). The fluorine atom can enhance metabolic stability and receptor binding, while the amino and hydroxyl groups provide reactive handles for further chemical modification.[5] For example, derivatives are being explored for potential antitumor and anti-inflammatory properties.[5] A notable real-world application is in the synthesis of Regorafenib, a multi-kinase inhibitor used to treat certain cancers.[12]

-

Electronic Chemicals: The compound is used as a precursor in the synthesis of advanced materials, such as components for liquid crystals.[11] The polarity and structural rigidity imparted by its functional groups are desirable properties for these applications.

-

Agrochemicals: It serves as an intermediate in the production of certain pesticides and herbicides.[11][13]

Part 5: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. This compound possesses specific hazards that must be managed with appropriate engineering controls and personal protective equipment.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302).[14] It may also cause skin irritation and serious eye irritation.[14]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15] Avoid breathing dust.[14]

-

Storage: Store in a tightly sealed container in a dry, dark, and well-ventilated place at room temperature.[4][15] Keep away from strong oxidizing agents.[15]

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for innovation in medicine and material science. Its carefully arranged functional groups, particularly the strategically placed fluorine atom, provide a unique combination of reactivity and property-enhancing potential. A thorough understanding of its synthesis, analytical profile, and handling requirements, as detailed in this guide, is essential for researchers and developers seeking to leverage its capabilities in creating next-generation pharmaceuticals and advanced materials.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of this compound in Modern Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis Pathways of this compound (CAS: 62257-16-3).

- (2026). This compound: A Versatile Pharmaceutical Intermediate for Advanced Synthesis.

-

ResearchGate. (n.d.). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-3-fluorophenol. Retrieved from [Link]

-

CPAChem. (2023). Safety data sheet. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H6FNO). Retrieved from [Link]

-

PubMed. (2020). Applications of fluorine-containing amino acids for drug design. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

-

PubMed. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from [Link]

-

Carl ROTH. (n.d.). This compound, 25 g, CAS No. 62257-16-3. Retrieved from [Link]

- (n.d.). HPLC Analysis of Amoxicillin Using AccQ-Fluor Reagent for Pre-Column Derivatization.

Sources

- 1. 4-Amino-3-fluorophenol | 399-95-1 [chemicalbook.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 62257-16-3 [m.chemicalbook.com]

- 5. This compound | 62257-16-3 | FA42957 | Biosynth [biosynth.com]

- 6. chemscene.com [chemscene.com]

- 7. PubChemLite - this compound (C6H6FNO) [pubchemlite.lcsb.uni.lu]

- 8. nbinno.com [nbinno.com]

- 9. This compound(62257-16-3) 1H NMR [m.chemicalbook.com]

- 10. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. Page loading... [wap.guidechem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-4-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-fluorophenol (IUPAC name: this compound; CAS No. 62257-16-3) is a fluorinated aromatic compound of significant interest in the pharmaceutical and materials science sectors. Its unique substitution pattern, featuring an amino group, a hydroxyl group, and a fluorine atom on a benzene ring, imparts specific reactivity and physicochemical properties that make it a valuable building block in organic synthesis. This guide provides a comprehensive technical overview of two of its fundamental physical properties: the melting point and boiling point. Understanding these characteristics is paramount for its purification, handling, and application in further chemical transformations, particularly in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemical entities. This document is intended to serve as a practical resource, combining theoretical principles with experimental considerations to enable researchers to work with this compound effectively and safely.

Physicochemical Properties of this compound

The physical properties of a compound are dictated by its molecular structure and the intermolecular forces that result. In the case of this compound, the presence of both hydrogen bond donors (-OH and -NH₂) and a hydrogen bond acceptor (the fluorine and oxygen atoms) leads to strong intermolecular interactions. These forces significantly influence its melting and boiling points.

Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow temperature range. The experimentally determined melting point of this compound is consistently reported in the range of 141-143 °C [1]. This relatively high melting point for a small molecule is a direct consequence of the strong hydrogen bonding network in its crystal lattice.

Table 1: Reported Melting Points for this compound (CAS: 62257-16-3)

| Melting Point Range (°C) | Source |

| 143 | Biosynth[2] |

| 141-143 | ChemicalBook[1] |

| 143 | Carl ROTH[3] |

Boiling Point and Thermal Stability

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. The determination of an atmospheric boiling point for this compound is not straightforward. While a predicted boiling point at atmospheric pressure is approximately 269.3 ± 20.0 °C , there is a lack of reliable experimental data for this value.

This absence of an experimentally verified atmospheric boiling point strongly suggests that this compound undergoes thermal decomposition at or below this temperature . Aminophenols, in general, are susceptible to oxidation and degradation at elevated temperatures. The presence of both an amino and a hydroxyl group on the same aromatic ring makes the molecule prone to various decomposition pathways.

For compounds that are thermally labile, purification by distillation is performed under reduced pressure (vacuum distillation). This technique lowers the boiling point to a temperature at which the compound can vaporize without significant decomposition. While no specific experimental boiling point for this compound under vacuum is consistently reported in the literature, a patent for its synthesis reports a boiling point of 136 °C at 20 mmHg for a related intermediate, highlighting the utility of this technique for this class of compounds[1].

Table 2: Reported and Predicted Boiling Points for this compound (CAS: 62257-16-3)

| Boiling Point (°C) | Pressure | Type | Source |

| 269.3 ± 20.0 | 760 mmHg (Atmospheric) | Predicted | ChemicalBook[4] |

| 136 | 20 mmHg | Experimental (for a related intermediate) | ChemicalBook[1] |

Experimental Determination of Melting and Boiling Points

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment. The following protocols are provided as a guide for researchers.

Melting Point Determination Protocol

The capillary method is the most common and reliable technique for determining the melting point of a crystalline solid.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Introduce a small amount of the powder into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (around 120 °C).

-

Measurement: Decrease the heating rate to 1-2 °C per minute. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

Caption: Workflow for Vacuum Boiling Point Determination.

Synthesis, Purification, and Thermal Stability Considerations

A common synthetic route to this compound involves multiple steps, often starting from a substituted aniline or phenol derivative. The purification of the final product is critical, especially for pharmaceutical applications.

Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds like this compound. The choice of solvent is crucial. A suitable solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Given the polar nature of this compound, polar solvents such as water or ethanol, or a mixture thereof, are likely candidates.

General Recrystallization Protocol:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

-

If colored impurities are present, they can be removed by adding activated charcoal and performing a hot filtration.

-

Allow the hot, saturated solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Dry the crystals thoroughly to remove all traces of the solvent.

Implications of Thermal Instability

The likely decomposition of this compound at its atmospheric boiling point has several practical implications:

-

Purification: As mentioned, vacuum distillation is the preferred method for purifying this compound if it is in liquid form or needs to be distilled.

-

Storage: While it is a solid at room temperature, it should be stored in a cool, dark place to prevent degradation over time.

-

Chemical Reactions: When using this compound as a reactant, reaction temperatures should be carefully controlled to avoid decomposition, which could lead to the formation of impurities and a reduction in yield.

Applications in Drug Development

The structural motifs present in this compound make it a valuable precursor in the synthesis of complex molecules, particularly in the pharmaceutical industry. The isomeric compound, 4-Amino-3-fluorophenol, is a known key intermediate in the synthesis of Regorafenib , a multi-kinase inhibitor used in the treatment of various cancers. This highlights the importance of fluorinated aminophenols as building blocks in modern medicinal chemistry. The specific substitution pattern of this compound allows for regioselective reactions, enabling the construction of intricate molecular architectures.

Safety and Handling

This compound is a chemical that must be handled with appropriate safety precautions. According to its Safety Data Sheet (SDS), it is harmful if swallowed and may cause skin and eye irritation.[5]

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This technical guide has provided a detailed overview of the melting and boiling points of this compound, along with practical guidance on their determination, and considerations for its synthesis, purification, and handling. The well-defined melting point of 141-143 °C serves as a reliable indicator of its purity. The challenges associated with its atmospheric boiling point underscore the importance of understanding the thermal stability of such functionalized aromatic compounds. For researchers and professionals in drug development, a thorough grasp of these fundamental physicochemical properties is essential for the successful and safe utilization of this compound as a key building block in the creation of novel and impactful molecules.

References

-

Carl ROTH. (n.d.). This compound. Retrieved from [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet: this compound. Retrieved from [Link]

- Du, F., Zhou, Q., Shi, Y., Yu, M., Sun, W., & Chen, G. (2019). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib.

- Biosynth. (n.d.). This compound.

- Benchchem. (n.d.). Thermogravimetric Analysis of 2-Aminophenol Derivatives: A Technical Guide. This is a representative URL for technical guides on similar compounds.

- ChemicalBook. (n.d.). This compound.

Sources

spectroscopic data for 3-Amino-4-fluorophenol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Amino-4-fluorophenol

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS: 62257-16-3), a key intermediate in pharmaceutical and chemical synthesis. For professionals in research and drug development, unambiguous structural confirmation and purity assessment are paramount. This document offers a multi-faceted approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a complete analytical profile of the molecule. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure technical accuracy and practical utility.

Molecular Structure and Spectroscopic Overview

This compound is a substituted aromatic compound with the molecular formula C₆H₆FNO and a molecular weight of 127.12 g/mol .[1][2] Its structure, featuring hydroxyl, amino, and fluoro groups on a benzene ring, gives rise to a distinct spectroscopic fingerprint. Understanding the interplay of these functional groups is critical for accurate spectral interpretation. This guide will dissect the data from three core analytical techniques to provide a holistic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Expertise & Experience: Causality in NMR

For a substituted benzene ring like this compound, the chemical shifts of the aromatic protons are governed by the electronic effects of the substituents. The -OH and -NH₂ groups are strong activating groups that donate electron density into the ring, causing shielding (a shift to lower ppm values), particularly at the ortho and para positions. Conversely, the -F atom is an electronegative, deactivating group that withdraws electron density, causing deshielding (a shift to higher ppm values). The observed spectrum is a net result of these competing effects.

Experimental Protocol: ¹H and ¹³C NMR Data Acquisition

This protocol outlines a standardized procedure for acquiring high-quality NMR data suitable for structural confirmation.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. DMSO-d₆ is often preferred for phenols and amines as it solubilizes the compound well and its residual solvent peak does not typically interfere with aromatic signals.

-

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer (e.g., a 400 or 500 MHz instrument).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution. This is crucial for resolving the fine splitting patterns in the aromatic region.

-

Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum signal sensitivity.[3]

-

-

Data Acquisition:

-

Set the sample temperature, typically to 298 K (25 °C).[3]

-

For ¹H NMR , acquire the spectrum with a sufficient number of scans (NS, typically 8 to 16) to achieve a good signal-to-noise ratio.[3]

-

For ¹³C NMR , a higher number of scans is required due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard to produce a spectrum of singlets for each unique carbon.[4]

-

Data Presentation and Interpretation

The following tables summarize the expected NMR data for this compound based on established chemical shift principles for aromatic compounds.[5][6]

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (position 2) | ~6.7-6.9 | Doublet (d) | 1H |

| Aromatic H (position 6) | ~6.6-6.8 | Doublet of Doublets (dd) | 1H |

| Aromatic H (position 5) | ~6.9-7.1 | Doublet of Doublets (dd) | 1H |

| -NH₂ | ~4.5-5.5 (broad) | Singlet (s) | 2H |

| -OH | ~8.5-9.5 (broad) | Singlet (s) | 1H |

-

Interpretation: The aromatic protons resonate in the typical range of 6.5-8.0 ppm.[5][7] The specific positions are influenced by the substituents. The protons of the -NH₂ and -OH groups are exchangeable and often appear as broad singlets; their chemical shifts can vary significantly with concentration and solvent.

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-OH | ~145-155 |

| C-F | ~140-150 (with C-F coupling) |

| C-NH₂ | ~135-145 |

| Aromatic C-H | ~110-130 |

| Aromatic C-H | ~110-130 |

| Aromatic C-H | ~110-130 |

-

Interpretation: Aromatic carbons typically absorb between 120-150 ppm.[5] Carbons directly attached to electronegative atoms (-O, -F, -N) are deshielded and appear further downfield. The carbon bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: Causality in IR

The IR spectrum of this compound is dominated by the characteristic vibrations of its functional groups. The O-H and N-H stretching vibrations appear as broad bands at higher wavenumbers due to hydrogen bonding. The C-F bond, being strong and polar, gives rise to a distinct, intense absorption in the fingerprint region. The aromatic C=C bonds also produce characteristic, though weaker, absorptions.

Experimental Protocol: FTIR-ATR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.[8]

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[8]

-

-

Data Acquisition:

-

Collect the sample spectrum over a typical range of 4000–650 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Presentation and Interpretation

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3500 (broad) | O-H Stretch, N-H Stretch | Phenol, Amine |

| 3000-3100 | Aromatic C-H Stretch | Aromatic Ring |

| 1600-1630 | N-H Bend | Primary Amine |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1200-1300 | C-O Stretch | Phenol |

| 1100-1250 | C-F Stretch | Aryl Fluoride |

-

Interpretation: The spectrum is expected to show a prominent broad band in the 3200-3500 cm⁻¹ region, which is a composite of the O-H and N-H stretching vibrations. The presence of sharp peaks in the 1450-1600 cm⁻¹ range confirms the aromatic backbone. A strong, sharp absorption band between 1100-1250 cm⁻¹ is a key indicator of the C-F bond.[9]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Expertise & Experience: Causality in MS Fragmentation

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, causing it to fragment in predictable ways.[10][11] The resulting mass spectrum is a unique fingerprint of the molecule's structure. For this compound, the molecular ion (M⁺) is formed by the loss of an electron. The stability of the aromatic ring means the molecular ion peak is expected to be reasonably abundant. Fragmentation will likely proceed through the loss of small, stable neutral molecules like carbon monoxide (CO) from the phenol moiety, hydrogen cyanide (HCN) from the aniline moiety, or hydrogen fluoride (HF).[12][13]

Experimental Protocol: GC-MS with Electron Ionization (EI)

This protocol is suitable for volatile and thermally stable small molecules like this compound.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.

-

Derivatization (e.g., with BSTFA) can be employed to increase the volatility of the phenolic and amine groups, though it is not always necessary.[12]

-

-

GC-MS System Setup:

-

Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC).

-

The GC separates the analyte from the solvent and any impurities based on their boiling points and interactions with the capillary column.

-

-

Mass Spectrometer Conditions:

-

As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer.

-

The molecules are bombarded with high-energy electrons, typically at 70 eV, to cause ionization and fragmentation.[10][14]

-

The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.

-

Data Presentation and Interpretation

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Identity | Notes |

| 127 | [C₆H₆FNO]⁺˙ | Molecular Ion (M⁺˙) |

| 107 | [C₆H₅NO]⁺˙ | Loss of HF |

| 100 | [C₅H₅FO]⁺˙ | Loss of HCN |

| 99 | [C₅H₆FN]⁺˙ | Loss of CO |

-